molecular formula C18H11BrFN B2730307 3-Bromo-9-(4-fluorophenyl)-9H-carbazole CAS No. 922721-30-0

3-Bromo-9-(4-fluorophenyl)-9H-carbazole

Cat. No.: B2730307
CAS No.: 922721-30-0
M. Wt: 340.195
InChI Key: SFUNDIMWQUSCGD-UHFFFAOYSA-N
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Description

3-Bromo-9-(4-fluorophenyl)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a bromine atom at the 3-position and a fluorophenyl group at the 9-position of the carbazole core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-9-(4-fluorophenyl)-9H-carbazole typically involves a multi-step process. One common method includes the bromination of carbazole followed by a Suzuki-Miyaura coupling reaction. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The Suzuki-Miyaura coupling reaction involves the reaction of the brominated carbazole with a boronic acid derivative of 4-fluorophenyl under palladium catalysis in a basic medium .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify optimal reaction conditions. Solvent recycling and waste minimization are also key considerations in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-9-(4-fluorophenyl)-9H-carbazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The carbazole core can be oxidized to form carbazole-3,6-dione.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the fluorophenyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted carbazoles depending on the nucleophile used.

    Oxidation Reactions: Major products include carbazole-3,6-dione.

    Reduction Reactions: Products include de-brominated carbazole or modified fluorophenyl derivatives.

Scientific Research Applications

3-Bromo-9-(4-fluorophenyl)-9H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-9-(4-fluorophenyl)-9H-carbazole depends on its application. In organic electronics, its role as an electron-transport material involves the facilitation of electron flow through its conjugated system. In pharmaceuticals, the compound may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary based on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-9-(4-chlorophenyl)-9H-carbazole: Similar structure but with a chlorine atom instead of fluorine, which may affect its electronic properties.

    3-Bromo-9-(4-methylphenyl)-9H-carbazole: Contains a methyl group instead of fluorine, leading to different steric and electronic effects.

    3-Bromo-9-(4-methoxyphenyl)-9H-carbazole: Features a methoxy group, which can influence its reactivity and solubility.

Uniqueness

3-Bromo-9-(4-fluorophenyl)-9H-carbazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties such as increased electronegativity and stability. This makes it particularly valuable in applications requiring robust and efficient electron-transport materials.

Properties

IUPAC Name

3-bromo-9-(4-fluorophenyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrFN/c19-12-5-10-18-16(11-12)15-3-1-2-4-17(15)21(18)14-8-6-13(20)7-9-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUNDIMWQUSCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)F)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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